REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B2OC(C)(C)C(C)(C)O2)=[CH:5][C:4]=1[N+:18]([O-:20])=[O:19].[O:21]1[CH2:26][CH:25]=[C:24](OS(C(F)(F)F)(=O)=O)[CH2:23][CH2:22]1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.C1(C)C=CC=CC=1.[CH-]1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C=C1.[CH-]1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C=C1.Cl[Pd]Cl.[Fe+2]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:24]2[CH2:25][CH2:26][O:21][CH2:22][CH:23]=2)=[CH:5][C:4]=1[N+:18]([O-:20])=[O:19] |f:2.3.4,7.8.9.10|
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Name
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|
Quantity
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4.36 g
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Type
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reactant
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Smiles
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COC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
3.3 g
|
Type
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reactant
|
Smiles
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O1CCC(=CC1)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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33 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
82 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
580 mg
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Type
|
catalyst
|
Smiles
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[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
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16.5 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 20 minutes at 80° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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ADDITION
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Details
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poured onto water
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Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C=1CCOCC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |